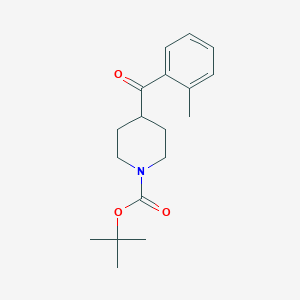

Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-13-7-5-6-8-15(13)16(20)14-9-11-19(12-10-14)17(21)22-18(2,3)4/h5-8,14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQPWTAQUAYJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from Piperidine Derivatives and Optically Active Intermediates

A patented method (US11254641B2) describes a multi-step approach to prepare optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which is structurally related and can serve as a precursor to related compounds such as this compound. The method includes:

- Step 1: Optical resolution of a racemic intermediate to obtain optically active compound.

- Step 2: Base-mediated reaction to further functionalize the intermediate.

- Step 3: Reaction with di-tert-butyl dicarbonate to introduce the tert-butyl carbamate protecting group.

- Step 4: Racemization and recycling of the undesired enantiomer to improve yield.

This method emphasizes industrial scalability, high yield, and purity by using commercially available reagents and solvents.

Acylation of Piperidine with 2-Methylbenzoyl Group

The key step to introduce the 2-methylbenzoyl moiety at the 4-position involves acylation reactions. Typically, this can be achieved by:

- Reacting a tert-butyl 4-hydroxypiperidine-1-carboxylate or its derivative with 2-methylbenzoyl chloride or anhydride under controlled conditions.

- Using bases such as potassium carbonate or cesium fluoride to facilitate nucleophilic substitution or esterification.

- Carrying out the reaction in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 85–105 °C) for extended times (12–24 hours).

Examples from related syntheses show that:

- Using potassium carbonate in ethanol/water mixture under reflux for 16.5 hours gives yields around 84% for related piperidine carboxylates.

- Using cesium fluoride in DMA at 85 °C for 12–18 hours yields approximately 58–60% with good purity after chromatographic purification.

These conditions are adaptable for the acylation of tert-butyl 4-piperidinecarboxylate derivatives with 2-methylbenzoyl groups.

Comparative Data Table of Preparation Conditions and Yields

Research Findings and Notes

- The optical resolution method ensures the production of optically pure intermediates, crucial for pharmaceutical applications where stereochemistry affects activity.

- Base-mediated acylation reactions using potassium carbonate or cesium fluoride are effective but require optimization of solvent and temperature for maximal yield and purity.

- One-pot click chemistry offers a rapid and high-yield alternative for introducing substituents on piperidine rings but has been demonstrated primarily for triazole derivatives rather than benzoyl groups.

- The choice of protecting group (tert-butyl carbamate) is strategic for stability during synthesis and ease of removal in later steps.

- Purification methods include crystallization, filtration, and column chromatography depending on the reaction scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate has demonstrated potential as an antimicrobial agent. Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi. For instance, studies indicate that modifications to the piperidine ring can enhance antibacterial properties, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The results indicated that specific substitutions on the benzoyl moiety significantly affected antimicrobial efficacy, leading to the identification of more potent analogs .

Synthesis of Pharmaceuticals

2.1 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for further functionalization, which is crucial in drug development processes.

Data Table: Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Drug A | N-acylation | 85 | |

| Drug B | Alkylation | 78 | |

| Drug C | Amine coupling | 90 |

Neuropharmacology

3.1 Potential CNS Activity

Research indicates that this compound may exhibit central nervous system (CNS) activity, potentially influencing neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it could be developed into therapeutic agents for neurological disorders.

Case Study:

A preclinical study assessed the effects of this compound on animal models of anxiety and depression. The findings suggested anxiolytic properties, warranting further exploration into its mechanism of action and potential therapeutic applications in mood disorders .

Material Science Applications

4.1 Polymer Chemistry

The compound has been investigated for its utility in polymer chemistry, particularly as a building block for synthesizing novel polymers with specific mechanical and thermal properties.

Data Table: Polymer Properties

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Piperidine derivatives with Boc protection and diverse substituents are widely employed in medicinal chemistry and organic synthesis. Below, we compare tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic routes, and applications.

Structural and Functional Group Comparisons

Aromatic Substituents

- Nitro-substituted derivatives exhibit higher reactivity in coupling reactions, as seen in the 97% yield for tert-butyl 4-(2-nitrobenzoyl)thiazol-4-ylcarbamate .

Heterocyclic Substituents

- Key Insights :

Aliphatic Substituents

- Hydroxypropyl derivatives () serve as protecting groups, highlighting the Boc group’s versatility in multi-step syntheses.

Biological Activity

Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperidine core, which is modified with a tert-butyl group and a 2-methylbenzoyl moiety. The synthesis typically involves a nucleophilic substitution reaction where piperidine derivatives are reacted with appropriate acylating agents under specific conditions.

Common Synthesis Method:

- Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

- Reaction Type: Nucleophilic substitution followed by acylation.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties and potential therapeutic uses.

The compound exhibits its biological effects through interactions with specific molecular targets, influencing enzyme activities and cellular pathways. The presence of the piperidine ring enhances its ability to penetrate biological membranes, while the benzoyl moiety may interact with various receptors or enzymes.

Biological Evaluation

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages, indicating its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activity Studies

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Anti-inflammatory Effects : In a study examining macrophage responses, the compound significantly reduced pyroptosis and IL-1β release at concentrations as low as 10 µM, suggesting it may be beneficial for conditions characterized by excessive inflammation.

- Antimicrobial Activity : Another investigation into its effects on Mycobacterium tuberculosis showed promising results, with IC50 values indicating effective inhibition of bacterial growth when combined with other therapeutic agents.

Metabolic Stability and Pharmacokinetics

Research indicates that metabolic stability is a crucial factor in the development of this compound for therapeutic use. Studies in liver microsomes have shown that the tert-butyl group can be metabolically labile, leading to the exploration of structural modifications to enhance stability without compromising biological activity.

Table 2: Metabolic Stability Comparisons

| Compound | Half-life (min) | Metabolic Stability |

|---|---|---|

| Tert-butyl derivative | 63 | Moderate |

| Modified derivative (Cp-CF3) | 114 | Increased |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves functionalization of the piperidine ring followed by introduction of the 2-methylbenzoyl group. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .

- Step 2 : Acylation at the 4-position of the piperidine ring using 2-methylbenzoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) .

- Critical Conditions : Temperature control (<0°C during acylation to minimize side reactions) and anhydrous solvents to prevent hydrolysis of the acyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H) and aromatic protons from the 2-methylbenzoyl group between 7.2–7.8 ppm .

- ¹³C NMR : The carbonyl carbons (Boc group at ~155 ppm, benzoyl carbonyl at ~165 ppm) confirm successful acylation .

- IR : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide/ketone C=O) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₈H₂₅NO₃, exact mass 303.18) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile reagents .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Toxicity Note : Acute toxicity data are limited; treat all exposures as potentially hazardous and seek medical advice for symptoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) during structural validation?

- Methodological Answer :

- Step 1 : Confirm sample purity via HPLC or TLC. Impurities may cause splitting or shifted peaks .

- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of protons in conformational isomers .

- Step 3 : Cross-validate with computational methods (e.g., DFT calculations for NMR chemical shifts) to identify likely conformers .

- Case Example : If the 2-methylbenzoyl group shows unexpected coupling, consider rotational barriers or crystal packing effects in solid-state NMR .

Q. What strategies can be employed to optimize regioselectivity in the acylation of the piperidine ring when competing reaction pathways occur?

- Methodological Answer :

- Steric Control : Use bulky bases (e.g., LDA) to deprotonate the piperidine nitrogen selectively, directing acylation to the less hindered 4-position .

- Catalytic Approaches : Employ Lewis acids (e.g., ZnCl₂) to activate the acylating agent and enhance electrophilicity at the desired site .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve regioselectivity .

Q. How should researchers address contradictory data in toxicity assessments (e.g., in vitro vs. computational predictions)?

- Methodological Answer :

- In Vitro Assays : Perform MTT assays on human cell lines (e.g., HEK293) to measure cytotoxicity. Compare results with computational QSAR models (e.g., using PubChem data) .

- Metabolite Screening : Use LC-MS to identify reactive metabolites that may explain discrepancies between predicted and observed toxicity .

- Dose-Response Studies : Establish EC₅₀ values to differentiate acute vs. chronic effects, as low-dose chronic toxicity may not be captured in short-term assays .

Q. What crystallographic techniques are suitable for resolving conformational ambiguities in the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELX programs for structure refinement, focusing on torsional angles of the 2-methylbenzoyl group .

- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to confirm phase purity .

- Dynamic NMR : If crystals are unattainable, use variable-temperature NMR to study conformational exchange in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.